2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-1-OL
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Overview
Description
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-1-OL is an organic compound that features a boronic ester group attached to a naphthol moiety. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-1-OL typically involves the reaction of naphthol with a boronic ester precursor. One common method is the reaction of naphthol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .
Chemical Reactions Analysis
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-1-OL undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can yield dihydronaphthol derivatives.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-1-OL has several scientific research applications:
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its naphthol moiety, which exhibits fluorescence.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: It is used in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-1-OL involves its ability to form stable boron-oxygen bonds. This property is exploited in cross-coupling reactions where the boronic ester group reacts with halides to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application, such as the formation of fluorescent probes or pharmaceuticals .
Comparison with Similar Compounds
Similar compounds to 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-1-OL include:
Phenylboronic acid pinacol ester: Used in similar cross-coupling reactions but lacks the naphthol moiety.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boronic ester used in organic synthesis with different electronic properties due to the fluorine and pyridine groups.
The uniqueness of this compound lies in its combination of the boronic ester group with the naphthol moiety, providing both reactivity and fluorescence properties.
Properties
CAS No. |
2028288-80-2 |
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Molecular Formula |
C16H19BO3 |
Molecular Weight |
270.1 g/mol |
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-ol |
InChI |
InChI=1S/C16H19BO3/c1-15(2)16(3,4)20-17(19-15)13-10-9-11-7-5-6-8-12(11)14(13)18/h5-10,18H,1-4H3 |
InChI Key |
AIAZNVUMKZPATJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
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